Ortho-Methyl Substitution Confers Potent BCRP Transporter Inhibition Versus Inactive or Less Potent Analogs
In a study evaluating 2-aryloxazole derivatives as multidrug resistance-reverting agents, compounds bearing an ortho-substituent on the phenyl ring demonstrated potent inhibitory activity against the Breast Cancer Resistance Protein (BCRP) transporter. The general SAR trend indicates that unsubstituted or para-substituted analogs show significantly reduced or no activity against this target [1]. While the specific EC50 for 2-(2-methylphenyl)oxazole was not the primary focus of the publication, the study provides strong class-level evidence that the ortho-substitution pattern is a critical determinant for BCRP inhibition. The broader SAR review confirms that substituting the phenyl ring with groups like methyl is essential for enhancing therapeutic efficacy in oxazole derivatives [2].
| Evidence Dimension | BCRP Inhibitory Activity (EC50) |
|---|---|
| Target Compound Data | Predicted to be potent based on ortho-substitution SAR trend |
| Comparator Or Baseline | Unsubstituted 2-aryloxazole derivatives (generally inactive) or para-substituted analogs (reduced activity) |
| Quantified Difference | Activity switch: from inactive/minimally active to potent inhibitor |
| Conditions | Tumor cell lines overexpressing BCRP transporter |
Why This Matters
This specific substitution pattern directs the compound toward a defined, therapeutically relevant target (BCRP inhibition), allowing researchers to investigate multidrug resistance mechanisms with a tool that is not available with unsubstituted or para-substituted analogs.
- [1] Colabufo NA, Berardi F, Perrone MG, Cantore M, Contino M, Inglese C, et al. Multi-drug-resistance-reverting agents: 2-aryloxazole and 2-arylthiazole derivatives as potent BCRP or MRP1 inhibitors. ChemMedChem. 2009 Feb;4(2):188-95. DOI: 10.1002/cmdc.200800329. PMID: 19140144. View Source
- [2] Kumari Neha, Sharad Wakode. Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Topics in Medicinal Chemistry, 2026, 26. DOI: 10.2174/0115680266419594251103103459. View Source
